5-(Quinolin-2-yl)-3H-1,2-dithiole-3-thione
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Overview
Description
5-(Quinolin-2-yl)-3H-1,2-dithiole-3-thione is a heterocyclic compound that contains a quinoline moiety fused with a dithiolethione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Quinolin-2-yl)-3H-1,2-dithiole-3-thione typically involves the cyclization of quinoline derivatives with sulfur-containing reagents. One common method involves the reaction of 2-quinolinecarboxaldehyde with carbon disulfide and a base, followed by cyclization to form the dithiolethione ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale-up, yield, and purity. The use of continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(Quinolin-2-yl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolethione ring to dithiol or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiol and thiol derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
5-(Quinolin-2-yl)-3H-1,2-dithiole-3-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(Quinolin-2-yl)-3H-1,2-dithiole-3-thione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA.
Pathways Involved: It may modulate oxidative stress pathways, inhibit specific kinases, and interfere with DNA replication and repair processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-containing heterocycle with broad applications in medicinal chemistry.
Dithiolethione: A sulfur-containing heterocycle known for its antioxidant properties.
Quinolinyl-pyrazoles: Compounds with similar structural features and biological activities.
Uniqueness
5-(Quinolin-2-yl)-3H-1,2-dithiole-3-thione is unique due to its combined quinoline and dithiolethione moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
918504-00-4 |
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Molecular Formula |
C12H7NS3 |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
5-quinolin-2-yldithiole-3-thione |
InChI |
InChI=1S/C12H7NS3/c14-12-7-11(15-16-12)10-6-5-8-3-1-2-4-9(8)13-10/h1-7H |
InChI Key |
SVBBJDRZFZMULQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=S)SS3 |
Origin of Product |
United States |
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